![molecular formula C17H15N5O3 B2991682 2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034539-05-2](/img/structure/B2991682.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a benzo[d][1,3]dioxol-5-yl group, a pyridin-3-yl group, and a 1H-1,2,3-triazol-4-yl group. These groups are common in many pharmaceuticals and bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the benzo[d][1,3]dioxol-5-yl group with the 1H-1,2,3-triazol-4-yl group, possibly through a click reaction or other similar synthetic methods .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzodioxole and pyridine) and a triazole ring. The spatial arrangement of these groups could influence the compound’s biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-rich aromatic rings and the presence of the nitrogen atoms in the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and nitrogen atoms could make the compound relatively polar, which could influence its solubility and stability .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Organoselenium compounds, which this compound falls under, have been explored due to their potential applications in the field of organic synthesis .
Pharmaceutics
Organoselenium compounds have also been used in pharmaceutics . This compound, with its unique structure, could potentially be used in the development of new drugs.
Ligand Chemistry
The compound could be used in ligand chemistry, as organoselenium compounds have found applications in this field .
Semiconducting Materials
Organoselenium compounds have been used in the development of semiconducting materials . This compound could potentially be used in this application due to its unique structure.
Biochemistry
In the field of biochemistry, organoselenium compounds have been used due to their unique properties . This compound could potentially be used in biochemical research.
Catalysis
Organoselenium compounds have been used in catalysis . This compound, with its unique structure, could potentially be used in catalytic processes.
Antioxidants and Antitumor Agents
Organoselenium compounds have been discovered to act as antioxidants and antitumor agents . This compound could potentially be used in this application.
Anti-infective Agents and Immunomodulators
Organoselenium compounds have been discovered to act as anti-infective agents and immunomodulators . This compound could potentially be used in these applications.
Wirkmechanismus
Target of Action
It has been found to interact with several genes such asA1BG , A2M , AAAS , AAGAB , and AAK1
Mode of Action
The exact mode of action of this compound is currently unknown. It appears to influence the expression of various genes , suggesting that it may act at the genetic level.
Biochemical Pathways
Given its interactions with various genes , it is likely that it influences multiple pathways
Result of Action
It has been found to influence the expression of various genes , suggesting that it may have wide-ranging effects at the molecular and cellular levels.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-17(7-12-3-4-15-16(6-12)25-11-24-15)19-8-13-10-22(21-20-13)14-2-1-5-18-9-14/h1-6,9-10H,7-8,11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGIBFARCIXWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2991599.png)
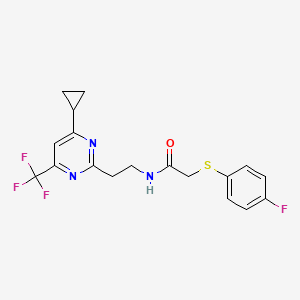
![3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2991603.png)
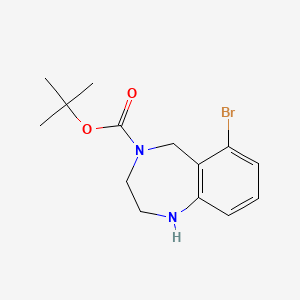
![3-amino-6-ethyl-N-(2-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2991606.png)
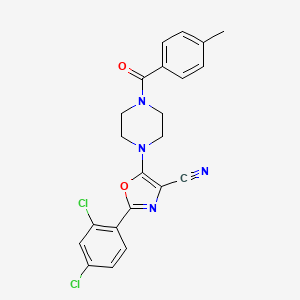
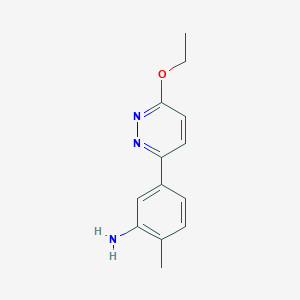
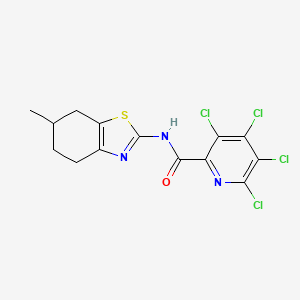
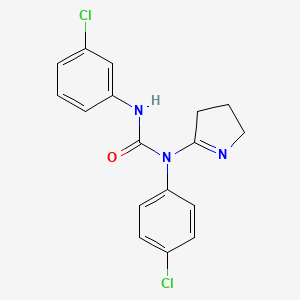
![2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2991614.png)
![(5-Fluoropyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2991616.png)
![3,6-dichloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)pyridine-2-carboxamide](/img/structure/B2991617.png)
![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2991619.png)
methanone](/img/structure/B2991622.png)